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Compound of Interest

Compound Name: Gal-ARV-771

Cat. No.: B15582329

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Gal-ARV-771, a novel
proteolysis-targeting chimera (PROTAC) designed for targeted cancer research. This document
details its mechanism of action, presents key quantitative data, outlines experimental protocols,
and provides visualizations of its associated signaling pathways and workflows.

Core Concepts: From ARV-771 to Targeted
Degradation with Gal-ARV-771

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein
degrader.[1][2] It functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's
natural ubiquitin-proteasome system to induce the degradation of target proteins.[3][4] ARV-771
is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and
another ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[1]
[2] This dual binding facilitates the formation of a ternary complex between the BET protein and
the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of
the BET protein.[1][2]

The degradation of BET proteins, particularly BRD4, has significant anti-cancer effects. BRD4
is a key transcriptional co-activator that plays a crucial role in the expression of oncogenes
such as ¢c-MYC.[2] By degrading BRD4, ARV-771 effectively suppresses c-MYC expression,
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leading to cell cycle arrest and apoptosis in cancer cells.[2][5] Furthermore, in prostate cancer
models, ARV-771 has been shown to suppress Androgen Receptor (AR) signaling.[2][5]

Gal-ARV-771 is a prodrug of ARV-771, engineered for targeted delivery to senescent cancer
cells.[6][7] This is achieved by attaching a galactose moiety to the ARV-771 molecule.[6]
Senescent cells are characterized by the upregulation of senescence-associated 3-
galactosidase (SA-B-gal).[6] In the presence of SA-B-gal, the galactose group is cleaved from
Gal-ARV-771, releasing the active ARV-771 molecule specifically within the target senescent
cells.[6] This targeted activation mechanism aims to increase the therapeutic window and
reduce potential off-target effects of the potent BET degrader.[6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of ARV-771 and Gal-ARV-771 in various
cancer cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of ARV-771
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. Cancer Reference(s
Compound Cell Line DC50 (nM) IC50 (nM)

Type )

Castration-
Resistant

ARV-771 22Rv1 <5 <1 [8]
Prostate

Cancer

Castration-
Resistant

ARV-771 VCaP <5 - [8]
Prostate

Cancer

Castration-
Resistant

ARV-771 LnCaP95 <5 - [8]
Prostate

Cancer

Hepatocellula
ARV-771 HepG2 ) - ~250 (at 72h) [5]
r Carcinoma

Hepatocellula

ARV-771 Hep3B ) - ~250 (at 72h)  [5]
r Carcinoma

A549 (non-

ARV-771 Lung Cancer - 3,290 [6]
senescent)
A549

ARV-771 Lung Cancer - 640 [6]
(senescent)

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: Comparative In Vitro Activity of Gal-ARV-771 and ARV-771
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Senolytic
Index
(IC50
Compoun . o DC50 non- Referenc
Cell Line Condition IC50 (nM)

d (nM) senescen e
t/I1C50
senescen
t)

Gal-ARV- Non-

A549 - 3,290 5.14 [6]

771 senescent

Gal-ARV-

A549 Senescent 18.3 640 [6]

771

Non-

ARV-771 A549 - 640 1.0 [6]

senescent

ARV-771 A549 Senescent - 640 [6]

Table 3: In Vivo Efficacy of ARV-771
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Tumor
. . Growth
Animal Cancer Dosing o
Treatment Inhibition Reference
Model Type Schedule
(TGI) /
Regression
Castration-
22Rv1 ] 30 mg/kg
Resistant . Tumor
Xenograft ARV-771 Daily ] [1]
_ Prostate Regression
(Nu/Nu mice) (s.c)
Cancer
Castration-
VCaP )
Resistant ARV-771 )
Xenograft Intermittent 60% TGl [1]
] Prostate (s.c.)
(SCID mice)
Cancer
Significant
HepG2 o
Hepatocellula reduction in
Xenograft ) ARV-771 25 days [5]
_ r Carcinoma tumor volume
(Nude mice) )
and weight

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action
of Gal-ARV-771, its impact on key signaling pathways, and a typical experimental workflow for
its evaluation.

Mechanism of Action of Gal-ARV-771
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Caption: Mechanism of Gal-ARV-771 activation and subsequent BRD4 degradation.

Downstream Signaling Pathway of BRD4 Degradation
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Caption: Downstream effects of ARV-771-mediated BRD4 degradation.

Experimental Workflow for Evaluating Gal-ARV-771
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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